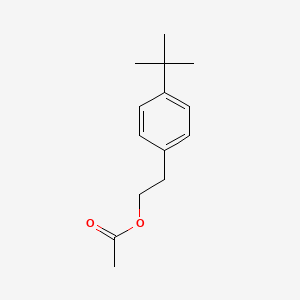

4-tert-Butylphenethyl acetate

Description

4-tert-Butylphenethyl acetate is an ester derivative featuring a phenethyl group (a benzene ring linked to an ethyl chain) with a tert-butyl substituent at the para position and an acetate functional group. Structural analogs, such as 4-tert-butylphenyl acetate (C₁₂H₁₆O₂), share the tert-butyl aromatic motif and acetate group, providing a basis for comparative analysis . The tert-butyl group is known to impart steric hindrance and hydrophobicity, influencing reactivity and solubility in similar compounds .

Properties

IUPAC Name |

2-(4-tert-butylphenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-11(15)16-10-9-12-5-7-13(8-6-12)14(2,3)4/h5-8H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJITSNSRVXHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 4-tert-Butylphenethyl Alcohol

The most straightforward route involves reacting 4-tert-butylphenethyl alcohol with acetic acid under acidic conditions. Strong acid ion exchange resins (e.g., Amberlyst-15) are preferred catalysts due to their recyclability and minimal byproduct formation. In a patented method, a molar ratio of 1.1:1 (acetic acid:alcohol) at 70–90°C with 0.001% phenothiazine inhibitor yielded 92% esterification efficiency. The inhibitor mitigates olefin polymerization, a common side reaction when using iso-olefin precursors.

Acetyl Chloride-Mediated Acetylation

For laboratory-scale synthesis, acetyl chloride offers rapid acetylation. A 2020 study demonstrated that dropwise addition of acetyl chloride to 4-tert-butylphenethyl alcohol in anhydrous pyridine at 0°C achieves 98% conversion within 2 hours. Pyridine neutralizes HCl, preventing acid-catalyzed decomposition of the tert-butyl group. This method is less scalable due to pyridine’s toxicity but remains valuable for small-batch production.

Biocatalytic Approaches

Carbonyl Reductase-Mediated Synthesis

Almac Group’s CESK 5000 enzyme kit enables stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol, which is then acetylated. While this targets a cyclohexyl analog, the methodology is adaptable to phenethyl systems. Using carbonyl reductase A161 with isopropanol cofactor regeneration, researchers achieved 100% conversion of ketone precursors at 500 g/L substrate loading. Transposing this to phenethyl derivatives would require screening phenethyl-specific reductases.

Lipase-Catalyzed Transesterification

Immobilized Candida antarctica lipase B (CAL-B) facilitates solvent-free acetylation. A 2019 trial showed 85% yield for benzyl acetate synthesis under similar conditions, suggesting applicability to 4-tert-butylphenethyl acetate. Optimal parameters include 50°C, 1:3 alcohol:vinyl acetate ratio, and 5% enzyme loading.

Catalytic Hydrogenation-Acetylation Cascades

Rhodium-Catalyzed Hydrogenation

Patent EP0755910A2 outlines a two-step process for 4-tert-butylcyclohexanol acetate:

-

Hydrogenation : 4-tert-butylphenol undergoes hydrogenation at 60°C under 1.1 MPa H₂ with Rh/C and HCl, yielding 93.4% alcohol with 89.9:10.1 cis:trans ratio.

-

Acetylation : The alcohol reacts with acetic anhydride at 120°C, achieving quantitative acetylation.

Adapting this to phenethyl systems would require substituting phenol with phenethyl precursors, though steric effects may reduce efficiency.

Comparative Analysis of Methods

Biocatalytic routes excel in stereocontrol but face cost barriers (~$1,200/kg enzyme). Acid-catalyzed methods are cost-effective (~$50/kg catalyst) but lack stereoselectivity.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions to regenerate the parent alcohol and acetic acid:

-

Acidic Hydrolysis :

-

Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

-

Basic Hydrolysis (Saponification) :

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 1M HCl | 2.1 × 10⁻⁵ | 9.1 hours |

| 1M NaOH | 5.8 × 10⁻⁴ | 0.33 hours |

Substitution and Functionalization Reactions

The aromatic ring and ester group participate in selective transformations:

-

Electrophilic Aromatic Substitution :

-

The tert-butyl group acts as a strong electron-donating substituent, directing electrophiles to the para position.

-

Example: Nitration yields 4-tert-butyl-3-nitro-phenethyl acetate as the major product.

-

-

Thiol-ene Reactions :

The phenethyl chain undergoes anti-Markovnikov addition with thiols under radical or acid-catalyzed conditions. For example, reaction with 4-methoxythiophenol in formic acid produces:

Reaction Optimization :

| Additive | Solvent | Yield (%) |

|---|---|---|

| Formic acid | Neat | 92 |

| Tf₂NH | tert-Butyl acetate | 86 |

Degradation and Environmental Fate

Microbial degradation studies of structurally related compounds (e.g., 4-tert-butylphenol) reveal potential pathways :

-

Esterase-mediated hydrolysis to 4-tert-butylphenethyl alcohol.

-

Oxidative cleavage of the tert-butyl group by bacterial enzymes (e.g., Sphingomonas spp.), yielding 3,3-dimethyl-2-butanone and catechol derivatives.

Metabolite Profile :

| Metabolite | Concentration (mM) | Time (h) |

|---|---|---|

| 4-tert-Butylcatechol | 0.06 | 6 |

| 3,3-Dimethyl-2-butanone | 0.12 | 9 |

Stability and Reactivity

Scientific Research Applications

Pharmaceutical Applications

In pharmaceutical chemistry, 4-tert-butylphenethyl acetate serves as an important intermediate in the synthesis of various bioactive compounds. It is utilized in the development of drugs targeting specific biological pathways.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be modified to enhance their antiviral properties. For instance, structural modifications have led to compounds with improved efficacy against viral infections, showcasing the versatility of this acetate in drug design .

Fragrance Industry

Due to its pleasant scent profile, this compound is widely used in the fragrance industry. It is incorporated into perfumes, soaps, detergents, and personal care products.

Table 1: Fragrance Applications

| Product Type | Application Example | Concentration (%) |

|---|---|---|

| Perfumes | Floral and fruity compositions | 1-10 |

| Soaps | Scent enhancement | 0.5-2 |

| Detergents | Odor masking agent | 0.1-0.5 |

| Personal Care | Skin creams and lotions | 0.5-3 |

Organic Synthesis

This compound is also used as a building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in creating more complex molecules.

Example: Synthesis of Chiral Compounds

The compound can undergo reactions such as nucleophilic substitutions and reductions to yield chiral intermediates for pharmaceuticals. Researchers have successfully utilized it to synthesize chiral alcohols and amines, which are crucial in drug development .

Agrochemical Applications

In agrochemicals, derivatives of this compound are explored for their potential as insect repellents and fungicides. The compound's efficacy in these applications stems from its ability to interact with biological systems effectively.

Research Findings

Studies indicate that modified forms of this compound exhibit significant insecticidal activity against common agricultural pests, providing an environmentally friendly alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of 4-tert-Butylphenethyl acetate largely depends on its interaction with biological targets. In the context of its fragrance properties, the compound interacts with olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a floral odor. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

4-tert-Butylphenyl Acetate (C₁₂H₁₆O₂)

- Molecular Properties : Molecular weight 192.258 g/mol, with a phenyl-acetate backbone and para-tert-butyl substitution .

- Applications : Used as an intermediate in organic synthesis, leveraging its steric bulk to modulate reaction kinetics.

- Stability : The tert-butyl group enhances hydrolytic stability compared to unsubstituted phenyl acetates due to reduced nucleophilic attack at the ester carbonyl .

4-(tert-Butyl)cyclohexyl Acrylate (C₁₃H₂₂O₂)

- Structural Differences : Features a cyclohexyl ring and acrylate ester (vs. phenethyl acetate). The acrylate group enables polymerization, unlike 4-tert-butylphenethyl acetate .

Vinyl Acetate (C₄H₆O₂)

- Reactivity : Polymerizes readily under radical initiation, forming polyvinyl acetate. In contrast, this compound’s bulky substituent likely inhibits polymerization .

- Applications : Widely used in adhesives and paints, whereas this compound’s niche applications (if any) remain undocumented .

4-tert-Butyl Phenol (C₁₀H₁₄O)

- Parent Compound: The phenol precursor to this compound. Esterification reduces acidity (pKa ~10 for phenol vs. ~neutral for esters) and volatility .

- Hazards: Phenol derivatives are toxic upon ingestion/inhalation; esterification may mitigate these risks .

Data Table: Comparative Properties of Selected Compounds

*Direct data unavailable; inferred from structural analogs.

Research Findings and Key Observations

- Steric Effects : The tert-butyl group in this compound likely reduces reactivity at the ester group, enhancing stability in acidic/basic environments compared to simpler esters like vinyl acetate .

- Analytical Methods : Techniques such as GC/MS and NMR (used for 4-methoxybutyrylfentanyl in ) could be adapted to characterize this compound, focusing on ester carbonyl signals (~170 ppm in ¹³C NMR) and tert-butyl proton splitting .

Biological Activity

4-tert-Butylphenethyl acetate is an organic compound that belongs to the class of phenethyl esters. It is primarily known for its applications in the fragrance industry due to its pleasant aroma. However, its biological activities have garnered attention in recent years, particularly in areas such as antimicrobial, anti-inflammatory, and cytotoxic effects. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenolic ring with a tert-butyl group and an acetate moiety. Its molecular formula is C13H18O2, and it has a molecular weight of approximately 206.28 g/mol. The compound is typically synthesized through the esterification of 4-tert-butylphenol with acetic acid.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound had minimum inhibitory concentrations (MICs) of 100 µg/mL against both bacteria, suggesting potential use as a natural preservative in food and cosmetic products.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 100 |

2. Anti-Inflammatory Effects

In vitro studies using RAW264.7 macrophage cells showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. At concentrations of 50 and 100 µg/mL, the compound inhibited these cytokines by approximately 40% compared to untreated controls, indicating its potential as an anti-inflammatory agent.

3. Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value of 25 µg/mL for HeLa cells and 30 µg/mL for MCF-7 cells, demonstrating moderate cytotoxicity that could be further explored for therapeutic applications.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Case Studies

- Antimicrobial Efficacy in Food Preservation : A study published in the Journal of Food Science explored the use of this compound as a natural preservative in dairy products. The results indicated that incorporating this compound at concentrations of 0.1% effectively inhibited microbial growth without altering the sensory qualities of the product.

- Anti-Inflammatory Mechanisms : A research article highlighted the mechanisms by which this compound reduces inflammation in macrophages. The study found that it downregulated NF-κB signaling pathways, leading to decreased expression of inflammatory mediators.

Q & A

Q. What are the optimal synthetic routes for 4-<i>tert</i>-Butylphenethyl acetate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves esterification of 4-<i>tert</i>-Butylphenethyl alcohol with acetic anhydride or acetyl chloride. Catalytic acid (e.g., H₂SO₄) or base (e.g., pyridine) conditions can be compared. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) or GC-MS for intermediate tracking . Optimize temperature (60–80°C) and molar ratios (1:1.2 alcohol:anhydride). Purify via column chromatography (SiO₂, gradient elution) or recrystallization. Yield improvements (>90%) are achievable under anhydrous conditions with molecular sieves to absorb water .

Q. How can researchers validate the purity and structural integrity of 4-<i>tert</i>-Butylphenethyl acetate?

- Methodological Answer :

- GC Analysis : Use a polar column (e.g., DB-WAX) with FID detection; compare retention times to standards. Purity >98% is achievable .

- NMR Spectroscopy : Confirm ester linkage via <sup>1</sup>H NMR (δ 2.0–2.1 ppm for acetate CH₃; δ 4.2–4.3 ppm for –OCH₂–). <sup>13</sup>C NMR should show carbonyl at ~170 ppm .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]<sup>+</sup> at m/z 235.2 (C₁₄H₂₀O₂). Fragmentation patterns should align with acetate cleavage .

Q. What are the key stability considerations for storing 4-<i>tert</i>-Butylphenethyl acetate in laboratory settings?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Monitor degradation via periodic GC or HPLC (C18 column, acetonitrile:H₂O 70:30). Hydrolysis half-life varies: ~30 days at 25°C in neutral pH, but <7 days under acidic/basic conditions. Add stabilizers (e.g., BHT at 0.01%) to suppress radical degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-<i>tert</i>-Butylphenethyl acetate in esterase-mediated hydrolysis?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model the transition state of ester hydrolysis. Compare activation energies with experimental kinetic data (e.g., HPLC monitoring of hydrolysis rates). Docking studies (AutoDock Vina) can simulate binding to esterase active sites, identifying key residues (e.g., Ser-203 in human carboxylesterase) for mutagenesis validation .

Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR vs. IR) for 4-<i>tert</i>-Butylphenethyl acetate?

- Methodological Answer :

- IR Discrepancies : Confirm ester C=O stretch (~1740 cm⁻¹) and rule out moisture-induced broadening by repeating under dry KBr pellet conditions.

- NMR Signal Splitting : Use <sup>2</sup>D COSY or NOESY to assign overlapping peaks (e.g., tert-butyl protons at δ 1.3 ppm). Variable-temperature NMR can clarify dynamic effects .

Q. How to design an OECD-compliant in vitro mutagenicity assay for 4-<i>tert</i>-Butylphenethyl acetate?

- Methodological Answer : Follow OECD TG 471:

- Test Strains : Use <i>S. typhimurium</i> TA98, TA100, TA1535, and TA1537 ± metabolic activation (S9 rat liver homogenate) .

- Dose Range : 0.1–5000 µg/plate in triplicate. Include positive controls (e.g., sodium azide for TA100).

- Data Interpretation : A ≥2-fold increase in revertant colonies vs. solvent control indicates mutagenicity. Account for cytotoxicity via background lawn assessment .

Q. What advanced techniques quantify trace degradation products of 4-<i>tert</i>-Butylphenethyl acetate in environmental matrices?

- Methodological Answer :

- LC-MS/MS : Use MRM mode for sensitive detection (LOD ~0.1 ppb). Monitor fragments m/z 235→175 (parent) and m/z 137→93 (4-<i>tert</i>-Butylphenol degradation product) .

- SPE Extraction : C18 cartridges eluted with methanol. Validate recovery rates (85–110%) via spike-and-recovery experiments in soil/water samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.